2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine
Overview
Description
2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine is a useful research compound. Its molecular formula is C12H19N3 and its molecular weight is 205.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Organic Synthesis
"2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine" and its derivatives find significant applications in catalysis and organic synthesis. They act as ligands in copper-catalyzed cross-coupling reactions, facilitating the formation of C-N bonds, a fundamental reaction in constructing complex organic molecules. These reactions are vital for synthesizing pharmaceuticals, agrochemicals, and materials science. The review by Kantam et al. (2013) highlights recent advancements in recyclable copper catalyst systems that utilize such amine derivatives for C-N bond formation, emphasizing the importance of catalyst optimization for commercial exploitation (Kantam et al., 2013).
Corrosion Inhibition
Imidazole derivatives, including "this compound", are explored for their corrosion inhibition properties. Due to their structure, featuring a heterocyclic ring with nitrogen atoms, these compounds effectively prevent metal corrosion, a crucial aspect in the petroleum industry and infrastructure maintenance. Sriplai and Sombatmankhong (2023) provide a comprehensive review of imidazole and its derivatives as corrosion inhibitors, highlighting their low toxicity, cost-effectiveness, and environmental friendliness (Sriplai & Sombatmankhong, 2023).
Antitumor Activity
The antitumor potential of imidazole derivatives, such as "this compound", is a growing area of research. These compounds have shown promising results in preclinical testing, offering new avenues for developing anticancer drugs. The review by Iradyan et al. (2009) discusses various imidazole derivatives, including their synthesis and biological properties, underscoring their potential in cancer therapy (Iradyan et al., 2009).
Immune Response Modulation
Imiquimod and its analogues, chemically related to imidazole derivatives, act as immune response modifiers. They induce cytokine production, leading to antiviral, antiproliferative, and antitumor activities. These properties make them suitable for treating various cutaneous diseases, including viral infections and cancers. Syed (2001) reviews the applications of imiquimod, highlighting its mechanism of action and clinical applications (Syed, 2001).
Heterocyclic Chemistry
The synthesis of heterocyclic compounds using "this compound" as a building block is an important research domain. These compounds are key in developing new pharmaceuticals with potential against various diseases, including cancer and bacterial infections. Gomaa and Ali (2020) review the chemistry of such derivatives, demonstrating their significance in medicinal chemistry and drug synthesis (Gomaa & Ali, 2020).
Properties
IUPAC Name |
2-cyclopentyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c13-9-5-6-10-11(7-9)15-12(14-10)8-3-1-2-4-8/h8-9H,1-7,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTJTLYMTAWVKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC3=C(N2)CC(CC3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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